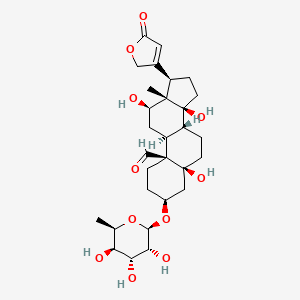

alpha-Antiarin

Beschreibung

Alpha-antiarin is a cardiotonic glycoside isolated from Antiaris toxicaria, a plant historically used for its toxic properties. Structurally, it is characterized by a steroidal aglycone core linked to a sugar moiety, a common feature of cardiac glycosides. Spectral analyses (UV, FT-IR, LC-MS) confirm its identity: UV absorbance at 217 nm, IR peaks at 3397 cm⁻¹ (O–H stretching), 1610 cm⁻¹ (C=C aromatic), and 1106 cm⁻¹ (C–O glycosidic bond), and an LC-MS molecular ion peak at m/z 565 [M⁺], corresponding to a molecular weight of ~566 g/mol . Alpha-antiarin exhibits ATPase inhibitory activity, a hallmark of cardiotonic glycosides, which disrupt sodium-potassium ATPase pumps, leading to increased intracellular calcium and enhanced myocardial contractility.

Eigenschaften

CAS-Nummer |

23605-05-2 |

|---|---|

Molekularformel |

C29H42O11 |

Molekulargewicht |

566.6 g/mol |

IUPAC-Name |

(3S,5S,8R,9S,10S,12R,13S,14S,17R)-5,12,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C29H42O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)19-10-20(31)26(2)17(15-9-21(32)38-12-15)5-8-29(26,37)18(19)4-7-28(27,36)11-16/h9,13-14,16-20,22-25,31,33-37H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22+,23-,24-,25+,26+,27+,28+,29+/m1/s1 |

InChI-Schlüssel |

MFIXZHBJWSBQJA-OZQKXHGLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below, we contextualize its properties against structurally and functionally related compounds, emphasizing analytical and pharmacological distinctions.

Structural and Functional Contrasts with Heparin-like Glycosaminoglycans

Heparin, a sulfated glycosaminoglycan, differs fundamentally from alpha-antiarin in structure and mechanism. Heparin’s anticoagulant activity arises from its interaction with antithrombin III, inhibiting Factor Xa and thrombin . In contrast, alpha-antiarin’s toxicity stems from ATPase inhibition. Analytically, heparin requires complex characterization (e.g., anti-Factor Xa/IIa assays, monosaccharide profiling ), whereas alpha-antiarin is identified via spectral techniques . Heparin’s heterogeneity (size polydispersity, sulfonation variability ) contrasts with alpha-antiarin’s defined glycoside structure.

Comparison with Other Cardiac Glycosides

Although the evidence lacks direct comparisons, general distinctions can be inferred:

- Ouabain/Digoxin : These glycosides share ATPase inhibition but differ in pharmacokinetics and toxicity thresholds. For example, digoxin (MW 780.94) has a narrow therapeutic index, whereas alpha-antiarin’s toxicity profile remains unquantified.

- Pesticidal Potential: Unlike botanical pesticides (e.g., rotenone), alpha-antiarin’s pesticidal applications are unreported, highlighting a research gap .

Analytical Challenges

Alpha-antiarin’s characterization relies on LC-MS and IR, while heparin demands advanced methods (e.g., oligosaccharide sequencing ). Contaminant detection in heparin (e.g., oversulfated chondroitin sulfate ) underscores the importance of purity assays, a consideration less emphasized for alpha-antiarin due to its natural extraction context.

Data Tables

Table 1: Spectral Characteristics of Alpha-Antiarin

| Analytical Method | Key Data | Significance |

|---|---|---|

| UV-Vis | λmax = 217 nm | Indicates conjugated double bonds |

| FT-IR | 3397 cm⁻¹ (O–H), 1610 cm⁻¹ (C=C), 1106 cm⁻¹ (C–O) | Confirms glycosidic linkage and hydroxyl groups |

| LC-MS | m/z 565 [M⁺] | Molecular weight determination (~566 g/mol) |

Table 2: Functional Comparison with Heparin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.